molecular formula C14H17BClFO4 B2657924 Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2096329-94-9

Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B2657924
CAS RN: 2096329-94-9
M. Wt: 314.54
InChI Key: BWDLQSGNBUZBJF-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a complex organic compound. It contains a benzene ring and a boronic ester group, which are common in many organic compounds . The boronic ester group is often used in organic synthesis of drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . The structures of the compounds are usually confirmed by FTIR, NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray diffraction and density functional theory (DFT) . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Boric acid compounds play a crucial role in organic synthesis and drug development. Researchers often use them for glycol protection, asymmetric synthesis of amino acids, and coupling reactions (such as Diels–Alder and Suzuki reactions). In drug applications, boric acid derivatives serve as enzyme inhibitors or specific ligands. For instance, some boric acid compounds have shown promise in treating tumors and microbial infections. Kim’s group discovered that enzymes produced by these compounds generate highly reactive oxygen species, leading to apoptosis in cancer cells . Additionally, low concentrations of boric acid inhibit the growth of lung cancer cells .

Computational Chemistry and Molecular Modeling

Density functional theory (DFT) calculations provide valuable information about the electronic structure, stability, and reactivity of Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Comparing DFT-optimized structures with X-ray crystallography data helps validate theoretical predictions. Researchers also explore molecular electrostatic potentials and frontier molecular orbitals using DFT.

properties

IUPAC Name

methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(17)10(16)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDLQSGNBUZBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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